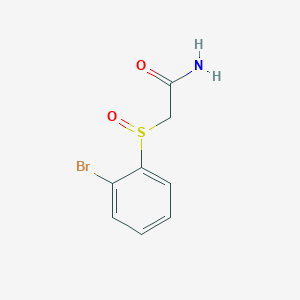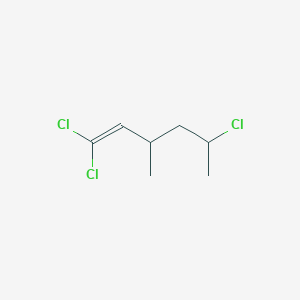
1,1,5-Trichloro-3-methylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Trichloro-3-methylhex-1-ene is an organic compound characterized by the presence of three chlorine atoms and a double bond within its molecular structure. This compound falls under the category of halogenated alkenes, which are known for their reactivity and diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,5-Trichloro-3-methylhex-1-ene typically involves the chlorination of 3-methylhex-1-ene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,5-Trichloro-3-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition Reactions: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds like 1,1,5-trihydroxy-3-methylhex-1-ene.
Addition: Formation of dihalogenated compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,1,5-Trichloro-3-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,5-Trichloro-3-methylhex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved in its action may include signal transduction, enzyme inhibition, and modulation of gene expression.
Comparación Con Compuestos Similares
- 1,1,3-Trichloro-3-methylhex-1-ene
- 1,1,5-Trichloro-2-methylhex-1-ene
- 1,1,5-Trichloro-3-ethylhex-1-ene
Uniqueness: 1,1,5-Trichloro-3-methylhex-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond at the 1-position. This structural configuration imparts distinct reactivity and properties compared to its analogs, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
88022-42-8 |
|---|---|
Fórmula molecular |
C7H11Cl3 |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
1,1,5-trichloro-3-methylhex-1-ene |
InChI |
InChI=1S/C7H11Cl3/c1-5(3-6(2)8)4-7(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
GOOQEWKISXWUBI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)Cl)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


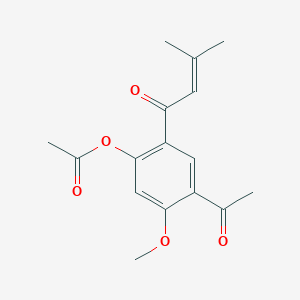

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

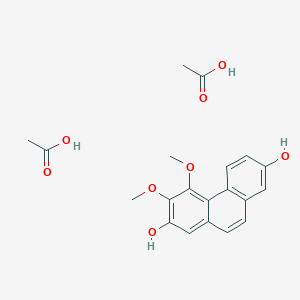
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
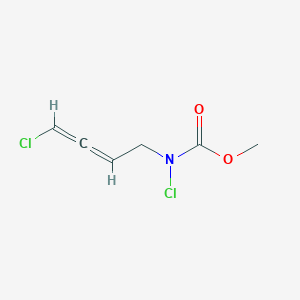
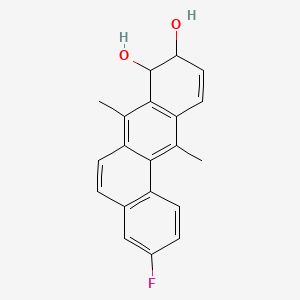
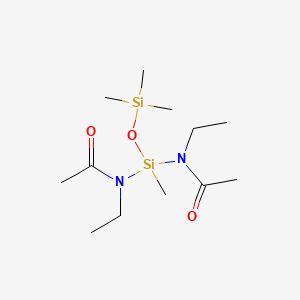
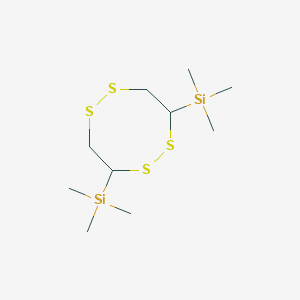
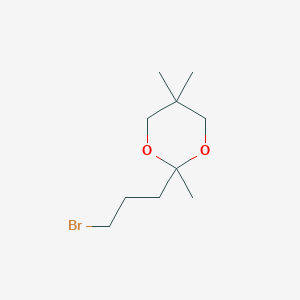
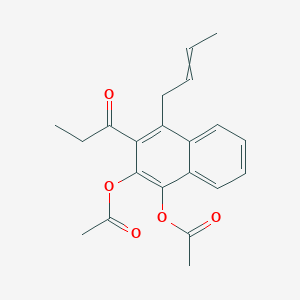
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
